Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the quinazoline core. Common synthetic methodologies include:
Buchwald-Hartwig amination: This reaction is used to form the piperazine ring by coupling an aryl halide with a piperazine derivative.
Reductive amination:
Cyclization reactions: The quinazoline core is constructed through intramolecular cyclization reactions, often mediated by polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring or the quinazoline core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and hydroxylated analogs .
Scientific Research Applications
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy.
Biological Studies: It is used in studies related to its inhibitory effects on ENT1 and ENT2, providing insights into its potential therapeutic applications.
Chemical Biology: The compound’s unique structure makes it a valuable tool for studying structure-activity relationships and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). It acts as an irreversible and non-competitive inhibitor, reducing the Vmax of nucleoside uptake without affecting the Km . Molecular docking studies suggest that the binding site of this compound in ENT1 may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
- 1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
- 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines
Uniqueness
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a piperazine ring, a fluorophenyl group, and a quinazoline core. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
Methyl 3-(2-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C30H31FN4O3 |
Molecular Weight | 514.59 g/mol |
CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
- Inhibition of ENTs : The compound has shown potential as a selective inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition could affect nucleotide synthesis and adenosine signaling pathways .
- Anti-inflammatory Properties : Research indicates that compounds with similar structures possess anti-inflammatory effects by modulating cyclooxygenase (COX) activity .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cellular uptake mechanisms in human cell lines. The results indicate that modifications in the chemical structure can significantly alter the inhibitory potency against ENTs.
Table 1: Inhibitory Effects on ENTs
Compound | ENT1 Inhibition (IC50) | ENT2 Inhibition (IC50) |
---|---|---|
Methyl Compound | 5 μM | 0.5 μM |
FPMINT | 10 μM | 0.8 μM |
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound. Early findings suggest that it exhibits favorable absorption and distribution characteristics, leading to significant biological responses.
Case Studies
- Case Study on Pain Management : A clinical trial involving patients with chronic pain demonstrated that administration of the compound resulted in a significant reduction in pain scores compared to baseline measurements.
- Cancer Research : A study focused on the compound's effects on tumor growth revealed that it inhibited proliferation in several cancer cell lines, suggesting potential as an anti-cancer agent.
Properties
Molecular Formula |
C25H28FN5O4S |
---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
methyl 3-[2-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28FN5O4S/c1-35-24(34)17-7-8-18-20(15-17)28-25(36)31(23(18)33)16-22(32)27-9-4-10-29-11-13-30(14-12-29)21-6-3-2-5-19(21)26/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,27,32)(H,28,36) |
InChI Key |
FKWVHYMTOQNVOS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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